![molecular formula C7H6N2S B012955 Thieno[3,2-b]pyridin-7-amin CAS No. 104273-32-7](/img/structure/B12955.png)

Thieno[3,2-b]pyridin-7-amin

Übersicht

Beschreibung

Flavopiridol is a synthetic flavone derived from the natural product rohitukine, which is extracted from the Indian medicinal plant Dysoxylum binectariferum Hiern . It is known for its potent inhibitory activity against cyclin-dependent kinases, making it a promising candidate for therapeutic applications, particularly in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Flavopiridol wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich als vielversprechend in der Behandlung verschiedener Krebsarten erwiesen, darunter Leukämie, Glioblastom und Ovarialkarzinom . Zusätzlich wurde es auf seine antiviralen, antifungalen und entzündungshemmenden Eigenschaften untersucht .

Im Bereich der Biologie wird Flavopiridol verwendet, um die Zellzyklusregulation und Apoptose zu untersuchen. Seine Fähigkeit, cyclinabhängige Kinasen zu hemmen, macht es zu einem wertvollen Werkzeug für das Verständnis der Mechanismen der Zellproliferation und des Tumorwachstums .

5. Wirkmechanismus

Flavopiridol übt seine Wirkungen hauptsächlich durch die Hemmung von cyclinabhängigen Kinasen aus, insbesondere CDK9 . Durch die Verhinderung der Phosphorylierung dieser Kinasen induziert Flavopiridol einen Zellzyklusarrest und Apoptose in Krebszellen . Es reguliert auch die Expression von Cyclin D1 und D3 herunter, was zusätzlich zu seiner Antikrebsaktivität beiträgt .

Wirkmechanismus

Target of Action

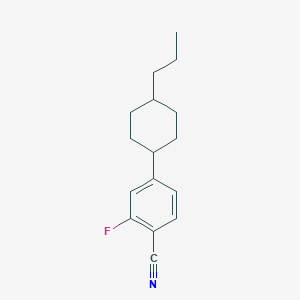

Thieno[3,2-b]pyridin-7-amine derivatives have been reported to have diverse biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, the primary targets of Thieno[3,2-b]pyridin-7-amine are likely to be these kinases and resistance proteins.

Mode of Action

It is believed to interact with its targets (such as pim-1 kinase) and modulate their activity . This modulation can lead to changes in cellular processes, such as cell growth and division, which could explain its reported anticancer activity .

Biochemical Pathways

The biochemical pathways affected by Thieno[3,2-b]pyridin-7-amine are likely to be those involving its targets. For example, if Pim-1 kinase is a target, then the pathways involving this kinase, such as those related to cell growth and survival, could be affected .

Pharmacokinetics

It has been reported that thieno[3,2-b]pyridin-7-amine derivatives can be successfully incorporated into magnetoliposomes, with encapsulation efficiencies higher than 75% . This suggests that these compounds may have good bioavailability when delivered in this way .

Result of Action

The result of Thieno[3,2-b]pyridin-7-amine’s action is likely to be dependent on its mode of action and the specific targets it interacts with. For example, if it acts as a Pim-1 kinase inhibitor, it could lead to decreased cell growth and survival, which could explain its reported anticancer activity .

Action Environment

The action of Thieno[3,2-b]pyridin-7-amine could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the stability and efficacy of the compound. Additionally, the presence of other molecules could influence its interaction with its targets .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Flavopiridol wird durch einen mehrstufigen Prozess synthetisiert, der mit Rohitukin beginnt. Die Synthese umfasst mehrere wichtige Schritte, darunter Hydroborierung-Oxidation, Swern-Oxidation und Reduktion . Das Endprodukt wird durch Demethylierung mit Pyridiniumchlorid erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Flavopiridol folgt ähnlichen Synthesewegen, ist aber für höhere Ausbeuten und Skalierbarkeit optimiert. Der Prozess beinhaltet die Verwendung fortschrittlicher Techniken wie Umkristallisation und katalytische Reaktionen, um Reinheit und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flavopiridol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur und die Steigerung seiner biologischen Aktivität.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig durchgeführt unter Verwendung der Swern-Oxidation, die Dimethylsulfoxid und Oxalylchlorid beinhaltet.

Reduktion: Natriumborhydrid wird häufig für die Reduktion von intermediären Ketonen zu Alkoholen verwendet.

Substitution: Katalytische Reaktionen unter Verwendung von Bortrifluoridetherat werden für bestimmte Substitutionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Zwischenprodukte, die weiterverarbeitet werden, um Flavopiridol zu erhalten .

Vergleich Mit ähnlichen Verbindungen

Flavopiridol ist unter den Hemmern von cyclinabhängigen Kinasen einzigartig aufgrund seines breiten Wirkungsspektrums und seiner starken inhibitorischen Wirkungen . Ähnliche Verbindungen sind Roscovitin, Dinaciclib und Palbociclib, die ebenfalls cyclinabhängige Kinasen als Ziel haben, sich aber in ihrer Spezifität und therapeutischen Anwendung unterscheiden .

Liste ähnlicher Verbindungen:

- Roscovitin

- Dinaciclib

- Palbociclib

Flavopiridol zeichnet sich durch seine Fähigkeit aus, mehrere cyclinabhängige Kinasen zu hemmen, und seine Wirksamkeit bei verschiedenen Krebsarten .

Eigenschaften

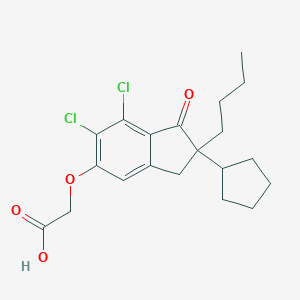

IUPAC Name |

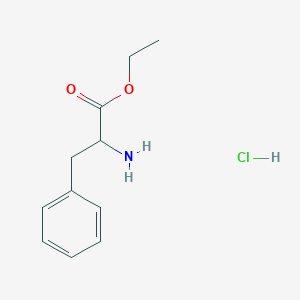

thieno[3,2-b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXZEXZFHGYYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CSC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543697 | |

| Record name | Thieno[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-32-7 | |

| Record name | Thieno[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes thieno[3,2-b]pyridin-7-arylamine derivatives promising candidates for antitumor therapy?

A1: The research highlights the potential of two specific thieno[3,2-b]pyridin-7-arylamine derivatives, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine (1) and N-(2-methoxy-phenyl)thieno[3,2-b]pyridin-7-amine (2), as antitumor agents. These compounds demonstrate potent in vitro antitumor activity, inhibiting the growth of several human tumor cell lines []. Furthermore, the study successfully incorporated these compounds into magnetoliposomes, which are a promising drug delivery system for cancer treatment. The magnetoliposomes showed low GI50 values comparable to the neat compounds, indicating their potential for targeted drug delivery and enhanced therapeutic efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)

![1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride](/img/structure/B12901.png)